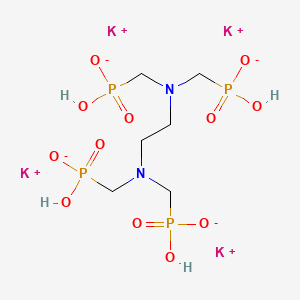
Phosphonic acid, (1,2-ethanediylbis(nitrilobis(methylene)))tetrakis-, potassium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[Ethylenebis[nitrilobis(methylene)]]tetrakisphosphonic acid, potassium salt: is a chemical compound with the molecular formula C6H16K4N2O12P4. It is commonly used as a chelating agent and has applications in various fields, including water treatment, agriculture, and industrial processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [ethylenebis[nitrilobis(methylene)]]tetrakisphosphonic acid, potassium salt typically involves the reaction of ethylenediamine with formaldehyde and phosphorous acid, followed by neutralization with potassium hydroxide. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous monitoring and optimization of reaction parameters to maximize yield and purity. The final product is usually obtained through crystallization and drying processes .
Analyse Des Réactions Chimiques
Types of Reactions
[Ethylenebis[nitrilobis(methylene)]]tetrakisphosphonic acid, potassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different phosphonic acid derivatives.
Substitution: It can participate in substitution reactions where one or more of its functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and substituting agents such as halogens. The reactions typically occur under controlled temperatures and pH levels to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various phosphonic acid derivatives, while substitution reactions can produce halogenated compounds .
Applications De Recherche Scientifique
[Ethylenebis[nitrilobis(methylene)]]tetrakisphosphonic acid, potassium salt has a wide range of scientific research applications:
Chemistry: It is used as a chelating agent to bind metal ions in various chemical processes.
Biology: The compound is studied for its potential use in biological systems, particularly in the inhibition of certain enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in water treatment to prevent scale formation and corrosion, as well as in agriculture to enhance nutrient availability to plants
Mécanisme D'action
The mechanism of action of [ethylenebis[nitrilobis(methylene)]]tetrakisphosphonic acid, potassium salt involves its ability to chelate metal ions. By binding to metal ions, it can inhibit their participation in various chemical and biological processes. This chelation process is crucial in applications such as water treatment, where it prevents the formation of scale and corrosion .
Comparaison Avec Des Composés Similaires
Similar Compounds
[Ethylenebis[nitrilobis(methylene)]]tetrakisphosphonic acid, sodium salt: Similar in structure but with sodium ions instead of potassium.
Ethylenediaminetetramethylene phosphonic acid: Another chelating agent with similar applications but different chemical properties.
Uniqueness
[Ethylenebis[nitrilobis(methylene)]]tetrakisphosphonic acid, potassium salt is unique due to its specific binding affinity for certain metal ions and its stability under various conditions. This makes it particularly effective in applications such as water treatment and industrial processes where other chelating agents may not perform as well .
Propriétés
Numéro CAS |
34274-30-1 |
|---|---|
Formule moléculaire |
C6H16K4N2O12P4 |
Poids moléculaire |
588.49 g/mol |
Nom IUPAC |
tetrapotassium;[2-[bis[[hydroxy(oxido)phosphoryl]methyl]amino]ethyl-[[hydroxy(oxido)phosphoryl]methyl]amino]methyl-hydroxyphosphinate |
InChI |
InChI=1S/C6H20N2O12P4.4K/c9-21(10,11)3-7(4-22(12,13)14)1-2-8(5-23(15,16)17)6-24(18,19)20;;;;/h1-6H2,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);;;;/q;4*+1/p-4 |
Clé InChI |
AUMOSEQHACNXEW-UHFFFAOYSA-J |
SMILES canonique |
C(CN(CP(=O)(O)[O-])CP(=O)(O)[O-])N(CP(=O)(O)[O-])CP(=O)(O)[O-].[K+].[K+].[K+].[K+] |
Numéros CAS associés |
1429-50-1 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Carbamic acid, [2-[(2-aminoethyl)amino]ethyl]-](/img/structure/B13742538.png)
![5-Bromo-[1,3]thiazolo[4,5-b]pyrazin-2-amine](/img/structure/B13742539.png)




![7-[3-[7-[diethyl(methyl)azaniumyl]heptoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxyheptyl-diethyl-methylazanium;diiodide](/img/structure/B13742588.png)




